9,9-Dimethyl-8-oxodecanoic acid
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Overview
Description
9,9-Dimethyl-8-oxodecanoic acid: is an organic compound with the molecular formula C12H22O3 It is characterized by the presence of a ketone group at the 8th position and two methyl groups at the 9th position of the decanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-8-oxodecanoic acid typically involves the oxidation of 9,9-Dimethyl-decanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl groups to a ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,9-Dimethyl-8-oxodecanoic acid can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions, elevated temperatures.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 9,9-Dimethyl-8-oxodecanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones and carboxylic acids. It serves as a model substrate for investigating metabolic pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-8-oxodecanoic acid involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce different products. The compound’s reactivity is influenced by the electron-withdrawing effects of the ketone group and the steric hindrance provided by the methyl groups.
Comparison with Similar Compounds
Decanoic acid: Lacks the ketone and methyl groups, making it less reactive in certain chemical reactions.
9-Oxodecanoic acid: Similar structure but without the methyl groups, leading to different reactivity and properties.
8-Oxodecanoic acid: Lacks the methyl groups at the 9th position, affecting its steric and electronic properties.
Uniqueness: 9,9-Dimethyl-8-oxodecanoic acid is unique due to the presence of both the ketone group and the two methyl groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various applications.
Biological Activity
9,9-Dimethyl-8-oxodecanoic acid (CAS No. 898766-93-3) is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a ketone functional group and a long carbon chain. Its molecular formula is C13H24O3. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H24O3 |
Molecular Weight | 228.33 g/mol |
Physical State | Solid at room temperature |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with metabolic pathways. It has been shown to act as a substrate for enzyme-catalyzed reactions involving ketones and carboxylic acids. The ketone group allows it to participate in nucleophilic addition reactions, leading to the formation of various intermediates that can influence metabolic processes.
Antidiabetic Effects
Recent studies have highlighted the potential antidiabetic properties of derivatives related to this compound. For instance, compounds derived from similar structures have been reported to enhance insulin-stimulated glucose uptake in muscle cells (L6 myotubes) by activating the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for glucose metabolism and insulin signaling .
Antimicrobial Properties
Preliminary investigations suggest that this compound may exhibit antimicrobial effects against certain bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic functions within the bacteria.
Study on Antidiabetic Activity
A study investigated the structure-activity relationship (SAR) of various derivatives based on this compound. The findings indicated that specific modifications could enhance the compound's efficacy in promoting glucose uptake. The best-performing derivatives showed EC50 values ranging from 7.00 to 16.14 μM .
Antimicrobial Activity Assessment
In another study focusing on the antimicrobial properties of ethyl 9,9-dimethyl-8-oxodecanoate (a derivative), researchers found significant inhibitory effects against several bacterial strains. The study utilized standard microbiological techniques to evaluate the minimum inhibitory concentrations (MICs) of the compound.
Properties
IUPAC Name |
9,9-dimethyl-8-oxodecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-12(2,3)10(13)8-6-4-5-7-9-11(14)15/h4-9H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMNNMLCKHRFNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645368 |
Source
|
Record name | 9,9-Dimethyl-8-oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-93-3 |
Source
|
Record name | 9,9-Dimethyl-8-oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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